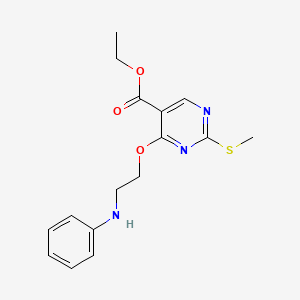

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate

説明

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylthio group at position 2, a 2-(phenylamino)ethoxy substituent at position 4, and an ethyl carboxylate ester at position 4. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .

特性

分子式 |

C16H19N3O3S |

|---|---|

分子量 |

333.4 g/mol |

IUPAC名 |

ethyl 4-(2-anilinoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H19N3O3S/c1-3-21-15(20)13-11-18-16(23-2)19-14(13)22-10-9-17-12-7-5-4-6-8-12/h4-8,11,17H,3,9-10H2,1-2H3 |

InChIキー |

ZCTXJLAFLOOZLB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C(N=C1OCCNC2=CC=CC=C2)SC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction.

Phenylamino Substitution: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium dichromate in an acidic medium.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium dichromate in aqueous perchloric acid medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde.

Reduction: Corresponding reduced derivatives of the compound.

Substitution: Substituted pyrimidine derivatives depending on the nucleophile or electrophile used.

科学的研究の応用

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Substituent Variations at Position 4

The substituent at position 4 significantly influences the compound’s biological activity and physicochemical properties.

Key Observations :

- Chloro substituents (e.g., ) are electrophilic, enabling further functionalization via SNAr reactions .

- Amino groups (e.g., ) enhance solubility in polar solvents but may reduce metabolic stability .

- Aryl- or benzyl-amino substituents (e.g., ) introduce steric and electronic effects that can fine-tune binding affinity .

Variations in Position 2 Substituents

The methylthio group at position 2 is a common feature in many analogs, but other sulfur-containing groups alter reactivity and stability.

Key Observations :

Carboxylate Ester Modifications

The ethyl ester at position 5 is a common feature, but methyl esters or free carboxylic acids alter pharmacokinetics.

Key Observations :

Kinase Inhibition

The target compound’s 2-(phenylamino)ethoxy group is structurally analogous to inhibitors targeting EGFR or VEGFR kinases, where the ethoxy linker facilitates optimal positioning of the phenylamino group in the ATP-binding pocket . In contrast, ’s dihydropyrimidinone derivative with a 2-fluorophenyl group exhibits antithrombotic activity, highlighting how ring saturation alters target profiles .

生物活性

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethyl ester group and a methylthio group, along with a phenylamino ethoxy side chain. This unique structure contributes to its biological activity, particularly as a potential inhibitor of specific kinases involved in cancer progression.

Research indicates that compounds similar to Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate often function as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including cell division and apoptosis. The inhibition of these enzymes can disrupt cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Wee1 Kinase : This compound has been identified as a potential Wee1 kinase inhibitor. Wee1 is crucial for regulating the cell cycle; its inhibition can lead to uncontrolled cell division in cancer cells .

- Impact on Cell Cycle : By interfering with the phosphorylation processes regulated by kinases, this compound may induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Properties

The primary focus of research on Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is its anticancer potential. Studies have shown promising results in various cancer models:

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit:

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including those similar to Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate, evaluating their efficacy against cancer cell lines. Results indicated that modifications in the side chains significantly affected potency .

- Comparative Studies : Research comparing the activity of this compound with established anticancer agents revealed that it could enhance the effects of traditional therapies when used in combination treatments .

- Clinical Implications : Ongoing clinical trials are exploring the efficacy of kinase inhibitors like Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate in combination with existing chemotherapy regimens to improve patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。